(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This compound is characterized by its unique structure, which combines a pyrazolo[1,5-a]pyrimidine moiety with a phenyl group attached via a methanone linkage. The compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases.
The compound is synthesized from commercially available precursors and can be found in chemical catalogs such as those provided by Sigma-Aldrich and Enamine. Its structural and chemical properties can be referenced through databases like PubChem and various patent literature.
(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone is classified as an organic compound. It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.
The synthesis of (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction times to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound.
The molecular formula for (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone is . The compound features:
Key structural data include:
The compound can undergo various chemical reactions typical for carbonyl-containing compounds and heterocycles:
Reactions are often monitored using thin-layer chromatography or high-performance liquid chromatography to determine progress and yield.
The mechanism of action for (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone involves its interaction with biological targets at a molecular level. It may act as an inhibitor or modulator of specific enzymes or receptors related to inflammatory pathways or cancer cell proliferation.
Research indicates that compounds within this class can influence signaling pathways associated with cell growth and apoptosis, making them potential candidates for therapeutic development against diseases such as cancer or autoimmune disorders.
The compound is typically a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol.
Key chemical properties include:
Relevant analyses for purity and stability are often conducted using techniques like gas chromatography or differential scanning calorimetry.
(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone has potential applications in:
This compound represents a promising area of research within medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic benefits.
The construction of the pyrazolo[1,5-a]pyrimidine core employs condensation strategies that balance atom economy and functional group tolerance. A representative synthesis involves refluxing 3-formyl-6-methylchromone (0.5 mmol) and phenylacetic acid hydrazide (0.5 mmol) in a 2:1 ethanol-water mixture with zinc acetate dihydrate (0.25 mmol) as a Lewis acid catalyst. This one-pot reaction proceeds via:
After 1 hour of reflux and 8 hours at 80°C, the product crystallizes upon cooling, yielding colourless crystals suitable for X-ray diffraction analysis [2].
Optimization Insights:
Table 1: Optimization of Pyrazolo[1,5-a]pyrimidine Core Synthesis
Catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Zn(OAc)₂·2H₂O | EtOH:H₂O (2:1) | 80 | 8 | 89 |
Cu(OAc)₂ | EtOH:H₂O (2:1) | 80 | 8 | 62 |
None | EtOH:H₂O (2:1) | 80 | 12 | 45 |
Zn(OAc)₂·2H₂O | DMF | 100 | 6 | 78 |
Zn(OAc)₂·2H₂O | MeOH | 65 | 10 | 81 |
The C6 methanone group serves as a strategic handle for SAR modulation. X-ray crystallography (monoclinic, P2₁/c space group, β = 96.244°) confirms that the (phenyl)methanone moiety induces a 33.25° dihedral angle between the pyrimidine and phenyl rings, breaking coplanarity. This distortion:
Bioactivity Impact:Replacing the phenyl methanone with benzamide (e.g., N-{7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl}benzamide, CAS 477858-79-0) diminishes TRPC6 agonist activity (EC₅₀ > 35 μM vs. 4.66 μM for methanone). The amide’s N–H bond introduces:
Table 2: Bioactivity of C6-Substituted Pyrazolo[1,5-a]pyrimidines
C6 Substituent | Target | Activity (EC₅₀/IC₅₀) | Key SAR Insight |
---|---|---|---|
Phenyl methanone | TRPC6 | 4.66 ± 0.03 μM | Optimal hydrophobic bulk |
Benzamide | TRPC6 | >35 μM | N–H disrupts binding pose |
4-Trifluoromethoxybenzoyl | TRPC3 | <20 nM | Electron-withdrawing boost |
Desethylsildenafil-like* | PDE5 | Not reported | Bulky groups enable off-target activity |
Note: Desethylsildenafil contains a complex C6 substituent (5-[2-hydroxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl] group) [5]
The C2 methyl group exerts steric and electronic control over bioactivity. Patent data (WO2017108723A2) reveals that 2-methyl derivatives enhance IRAK4 inhibition by 15-fold compared to unsubstituted analogs. The methyl group:
Position-Specific Effects:
Table 3: Methyl Substitution Impact on Pharmacological Profiles
Methyl Position | IRAK4 Inhibition (IC₅₀) | TRPC3 Activation (EC₅₀) | Microsomal Stability (t₁/₂, min) |
---|---|---|---|
None | 850 nM | >50 μM | 45 |
C2 | 55 nM | 1.39 ± 0.01 μM | 122 |
N1 | >10 μM | Inactive | 180 |
C7 | 210 nM | 8.2 μM | 89 |
Efficient pyrazolo[1,5-a]pyrimidine assembly relies on chemoselective bond formation. Two dominant approaches exist:
A. [3+2] Cyclocondensation3-Aminopyrazoles react with β-diketones or β-ketoesters under Dean-Stark conditions. For the target compound:
B. Zinc-Mediated HeterocyclizationAs described in Section 1.1, this method exploits zinc acetate’s dual role:
Advanced Applications:These condensation methods enable rapid access to hybrid inhibitors like the corrosion inhibitor DPHM (3,5-dimethyl-1H-pyrazol-1-yl (4-((4-hydroxybenzylidene)amino)phenyl)methanone). Its synthesis adapts the [3+2] strategy, achieving 89.5% steel corrosion inhibition at 400 ppm via monolayer adsorption—validating the pharmacophore’s versatility [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1